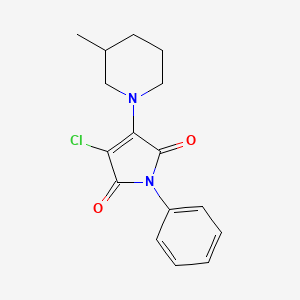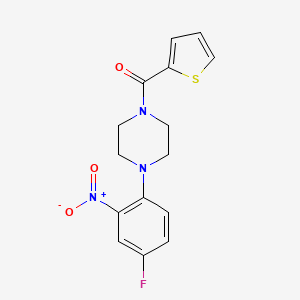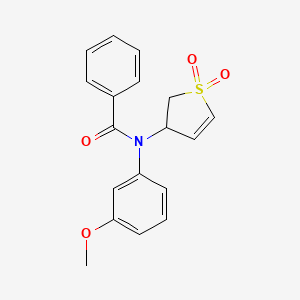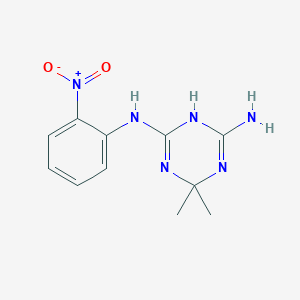
3-chloro-4-(3-methyl-1-piperidinyl)-1-phenyl-1H-pyrrole-2,5-dione
Description
Pyrrolidine-2,3-dione derivatives, including compounds similar to the one , have attracted significant attention due to their biological activities and presence in various natural substances. Their synthesis and structural determination are crucial for understanding their chemical behavior and potential applications in various fields, excluding drug usage and side effects.
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives often involves multi-component reactions, highlighting the complexity and specificity required in forming these compounds. For example, the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction showcases the intricacies involved in synthesizing related compounds (N. Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is characterized by complex ring systems and substituent patterns, which significantly influence their chemical and physical properties. For instance, studies on compounds like 5′′-Benzylidene-5-chloro-1′,1′′-dimethyl-4′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione provide insights into the spatial arrangement and conformational preferences of these molecules (I. Farag et al., 2013).
Chemical Reactions and Properties
Pyrrolidine-2,3-dione derivatives undergo a variety of chemical reactions, reflecting their reactive nature and versatility. For example, their role as reagents in oxidation reactions under mild conditions highlights their chemical reactivity and potential utility in synthetic chemistry (M. Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are crucial for their practical applications. Investigations into the crystal structures of related compounds reveal the influence of molecular geometry on their physical characteristics (M. Ratajczak-Sitarz et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with light, are essential for understanding the behavior of pyrrolidine-2,3-dione derivatives in chemical processes and potential applications. For instance, photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives highlight their sensitivity to light and other factors, which is critical for their use in photostable materials (I. Muszalska et al., 2015).
properties
IUPAC Name |
3-chloro-4-(3-methylpiperidin-1-yl)-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-6-5-9-18(10-11)14-13(17)15(20)19(16(14)21)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHROGAXUZKCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methylpiperidin-1-yl)-1-phenylpyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)
![4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017283.png)

![8-(2-methoxyisonicotinoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4017303.png)


![5-[2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4017315.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4017318.png)

![N-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}acetamide](/img/structure/B4017335.png)

![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)
![N-(4-fluorobenzyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4017376.png)